molecular formula C6H8N2O3 B1415492 (4-Hydroxypyrazol-1-yl)-acetic acid methyl ester CAS No. 1394945-46-0

(4-Hydroxypyrazol-1-yl)-acetic acid methyl ester

Cat. No. B1415492
CAS RN: 1394945-46-0
M. Wt: 156.14 g/mol
InChI Key: PWCMYZCHXZVNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Hydroxypyrazol-1-yl)-acetic acid methyl ester” is a chemical compound that has been the subject of many studies in scientific research. It is a pyrazole derivative, and pyrazole compounds are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H8N2O3. The molecular weight is 156.14 g/mol. For a detailed molecular structure analysis, techniques such as X-ray diffraction or electron diffraction could be used .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound has been involved in studies focusing on the synthesis of α-methyl-β-(3-methylpyrazol-1-yl)-and α-methyl-β-(5-methylpyrazol-1-yl)propionic acids through reactions with methyl methacrylate, followed by esterification processes. These chemical synthesis pathways highlight the compound's role in generating structurally related pyrazole derivatives, which are of interest in organic chemistry for their potential applications in drug design and development (Attaryan et al., 2007).

Biological Evaluations

  • Hydroxypyrazole derivatives, potentially including "(4-Hydroxypyrazol-1-yl)-acetic acid methyl ester" or its related compounds, have been synthesized and assessed for their anti-inflammatory and antimicrobial activities. This research indicates the compound's relevance in medicinal chemistry, particularly in the development of new therapeutic agents with anti-inflammatory and antimicrobial properties (Bekhit et al., 2006).

Photocleavage Studies

  • Research into caged compounds, which are molecules designed to release a biologically active substance upon exposure to light, has explored the use of "(coumarin-4-yl)methyl esters" for the rapid and efficient release of active acids. While not directly mentioning "this compound," this study sheds light on a broader category of compounds that includes hydroxypyrazole derivatives and their potential applications in controlled drug delivery and photochemical studies (Schmidt et al., 2007).

properties

IUPAC Name

methyl 2-(4-hydroxypyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-6(10)4-8-3-5(9)2-7-8/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCMYZCHXZVNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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